TCO-PEG8-NHS ester
Description
Contextualizing Heterobifunctional Linkers in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A key component of this field is the use of crosslinkers to connect two or more molecules. thermofisher.com Heterobifunctional crosslinkers are molecules that possess two different reactive groups, allowing for sequential and controlled conjugation of different molecules. thermofisher.comrsc.org This is in contrast to homobifunctional linkers, which have identical reactive groups and tend to result in random polymerization. thermofisher.com
The utility of heterobifunctional linkers lies in their ability to facilitate the creation of well-defined bioconjugates. researchgate.net One reactive end can be attached to a specific biomolecule, and after purification to remove any unreacted linker, the second reactive group can be used to attach to another molecule. thermofisher.com This stepwise approach is crucial for constructing complex molecular assemblies with high precision, which is essential for applications ranging from targeted drug delivery to advanced imaging techniques. researchgate.net
Overview of TCO-PEG8-NHS Ester as a Research Reagent
This compound is a specific type of heterobifunctional linker designed for bioorthogonal applications. broadpharm.comimmunomart.com It is classified as a click chemistry PEG crosslinker, featuring a trans-cyclooctene (B1233481) (TCO) group and an N-hydroxysuccinimide (NHS) ester. broadpharm.com This reagent is particularly useful for labeling proteins, antibodies, and other macromolecules that contain primary amine groups with a TCO moiety. broadpharm.com The introduction of the TCO group then allows for a subsequent, highly specific reaction with a tetrazine-modified molecule. interchim.fr
The compound's structure is meticulously designed to optimize bioconjugation reactions. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances its water solubility and minimizes steric hindrance, facilitating more efficient ligation. broadpharm.cominterchim.fr Due to the high reactivity and inherent instability of the TCO group, which can isomerize to the less reactive cis-cyclooctene (CCO), this reagent is typically recommended for immediate use rather than long-term storage. broadpharm.combroadpharm.com
Table 1: General Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C32H54N2O14 | broadpharm.comimmunomart.comprecisepeg.com |
| Molecular Weight | ~690.8 g/mol | broadpharm.comimmunomart.comprecisepeg.com |
| CAS Number | 2353409-95-5 | broadpharm.comprecisepeg.com |
| Purity | Typically >95% | broadpharm.comprecisepeg.com |
| Solubility | DMSO, DMF, DCM | broadpharm.com |
| Storage Conditions | -20°C | broadpharm.com |
Fundamental Architectural Elements and Their Functional Significance
The efficacy of this compound as a bioconjugation reagent stems from the distinct roles of its three core components: the TCO group, the PEG8 spacer, and the NHS ester.
The TCO (trans-cyclooctene) Group: The TCO moiety is a strained alkene that is highly reactive towards tetrazines in a type of reaction known as the inverse electron-demand Diels-Alder (iEDDA) cycloaddition. nih.govnih.govtcichemicals.com This reaction is exceptionally fast and selective, proceeding rapidly under physiological conditions without the need for a catalyst. interchim.frnih.govtcichemicals.com The high reactivity is driven by the release of ring strain in the TCO molecule. nih.gov This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with biological molecules or processes, making it ideal for labeling molecules in complex biological environments, including living cells. nih.govnih.gov The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known to date. nih.gov
The NHS (N-hydroxysuccinimide) Ester: The NHS ester is a highly reactive functional group that selectively targets primary aliphatic amines, such as the side chain of lysine (B10760008) residues found on the surface of proteins, to form a stable amide bond. thermofisher.comglenresearch.comcreative-proteomics.com This reaction is efficient and proceeds under mild, slightly basic pH conditions (typically pH 7.2-8.5). thermofisher.comlumiprobe.com While NHS esters can react with other nucleophiles, the resulting bonds are often less stable. glenresearch.com The reaction with primary amines is robust and is one of the most common strategies for labeling biomolecules. glenresearch.comlumiprobe.com In the this compound molecule, the NHS ester provides the means to covalently attach the entire linker to a protein or other amine-containing molecule of interest, thereby introducing the TCO group for subsequent bioorthogonal ligation. broadpharm.com
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h1-2,28H,3-27H2,(H,33,38)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJRGCLYYSKEU-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54N2O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Pathways
Established Synthetic Routes for TCO-PEG-NHS Esters
Established synthetic routes for TCO-PEG-NHS esters typically involve the formation of an amide or ester linkage between a TCO-containing precursor and a PEG derivative, followed by the conversion of a carboxylic acid terminus on the PEG to an NHS ester.
Key Reaction Conditions and Solvent Systems
The synthesis often begins with a PEG chain functionalized with a carboxylic acid or an amine at one end and a protected or stable group at the other. A common approach involves reacting a TCO derivative containing a complementary functional group with the PEG. For instance, a TCO-acid could be coupled with an amino-PEG, or a TCO-amine with a carboxy-PEG. Peptide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), are frequently used for forming amide bonds.
Alternatively, if the PEG is already functionalized with a hydroxyl group, it might be reacted with a TCO derivative containing an activated ester or a similar reactive group. The final step in generating the NHS ester typically involves activating a carboxylic acid group. This is commonly achieved by reacting the carboxylic acid-terminated PEG conjugate with NHS in the presence of a carbodiimide (B86325) coupling agent like EDC or DCC.
Common organic solvents used in these synthetic steps include dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) axispharm.combioglyco.com. These solvents are favored for their ability to dissolve the PEGylated intermediates and facilitate the coupling reactions. Reactions are often carried out at room temperature or slightly elevated temperatures to ensure efficient conversion .
Purification Strategies in Laboratory Synthesis
Purification of TCO-PEG-NHS esters synthesized in the laboratory is crucial to remove unreacted starting materials, reagents, and byproducts. Common purification strategies include chromatography and precipitation.
Size exclusion chromatography (SEC) or gel filtration is often employed to separate the product from smaller molecules like excess reagents and salts, particularly when conjugating to biomolecules interchim.fraxispharm.com. This method separates compounds based on their size.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying PEGylated compounds, including TCO-PEG-NHS esters, based on their hydrophobicity. This method can effectively separate products from closely related impurities.
Precipitation can be used as a preliminary purification step or for isolating the final product. Precipitation of PEGylated compounds is often achieved by adding a non-solvent, such as diethyl ether or cold ethanol, to a solution of the compound in a suitable solvent.
Dialysis can also be used to remove small, unwanted molecules from the reaction mixture, especially after conjugation to larger biomolecules.
The purity of the final TCO-PEG-NHS ester is typically assessed using techniques such as NMR spectroscopy (e.g., ¹H NMR) and mass spectrometry (MS), which confirm the structure and molecular weight broadpharm.combioglyco.combioglyco.combioglyco.com. HPLC with UV or evaporative light scattering detection (ELSD) can be used to determine the purity level biosyn.com.
Approaches for Custom TCO-PEG8-NHS Ester Synthesis
Custom synthesis of this compound allows for tailoring the compound's properties for specific research applications.
Tailoring Functionality and Chain Length
Although the terminal functional groups are fixed as TCO and NHS ester in TCO-PEG-NHS esters, custom synthesis might involve preparing precursors with different protected functional groups that are later converted to the desired TCO and NHS ester termini. Additionally, branched PEG linkers featuring a TCO group and multiple NHS esters are also synthesized for specific applications bioglyco.combroadpharm.com.
Production Considerations for Research Scale
Production of this compound for research scale requires careful consideration of several factors to ensure sufficient yield and purity.
Scale of Synthesis: Research scale synthesis typically involves producing quantities ranging from milligrams to grams genelink.com. The scale dictates the size of the reaction vessels and the amount of reagents needed.
Reagent Quality: High-purity starting materials and reagents are essential to minimize the formation of impurities and maximize the yield of the desired product.
Reaction Optimization: Reaction conditions, including solvent choice, temperature, reaction time, and the molar ratios of reactants, need to be optimized to achieve efficient coupling and minimize side reactions.
Purification Efficiency: Effective purification methods are critical for obtaining this compound of sufficient purity for demanding research applications like bioconjugation. The choice of purification method depends on the scale and the nature of impurities.
Handling and Storage: TCO-PEG-NHS esters, particularly the NHS ester moiety, are sensitive to moisture and hydrolysis. Therefore, they must be handled under anhydrous conditions and stored at low temperatures (e.g., -20°C) with a desiccant to maintain reactivity and stability broadpharm.comaxispharm.combioglyco.com. The trans-cyclooctene (B1233481) moiety can also undergo isomerization, affecting its reactivity over time broadpharm.combroadpharm.com.
Research scale production often involves standard laboratory synthetic techniques and equipment. The procedures are typically adapted from established routes for similar PEGylated NHS esters, with specific optimization for the PEG8 length and the TCO moiety. Monitoring the reaction progress using analytical techniques like TLC, LC-MS, or NMR is important to determine reaction completion and guide purification efforts axispharm.combioglyco.com.
Mechanistic Foundations of Tco Peg8 Nhs Ester Reactivity
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Tetrazines
The trans-cyclooctene (B1233481) (TCO) moiety of the TCO-PEG8-NHS ester is central to its participation in IEDDA reactions, a cornerstone of bioorthogonal chemistry. This reaction involves the [4+2] cycloaddition between an electron-poor diene, in this case, a tetrazine, and an electron-rich dienophile, the TCO group. researchgate.net
Unprecedented Reaction Kinetics and Selectivity in Aqueous Media
The IEDDA reaction between TCO and tetrazine is renowned for its exceptionally rapid kinetics, with second-order rate constants reported to be as high as 2000 M⁻¹s⁻¹ in a 9:1 methanol/water mixture and over 800 M⁻¹s⁻¹ in aqueous media. broadpharm.cominterchim.fr This reaction is considered the fastest bioorthogonal ligation currently available. conju-probe.comaxispharm.com The remarkable speed allows for the efficient conjugation of even low-abundance biomolecules in complex biological environments. conju-probe.com Furthermore, the reaction exhibits high chemoselectivity, meaning the TCO and tetrazine groups react specifically with each other without interfering with other functional groups commonly found in biological systems. conju-probe.combroadpharm.com
Formation of Dihydropyridazine (B8628806) Linkages
The cycloaddition of TCO and tetrazine results in the formation of a transient bicyclic intermediate. researchgate.net This intermediate then undergoes a retro-Diels-Alder reaction, which is entropically driven by the release of nitrogen gas (N₂). researchgate.netbroadpharm.combroadpharm.com The final product is a stable dihydropyridazine linkage. researchgate.netconju-probe.combroadpharm.com This irreversible process ensures the formation of a durable covalent bond between the two reacting molecules. broadpharm.com
Catalyst-Free Nature and Bioorthogonality
A significant advantage of the TCO-tetrazine ligation is that it proceeds efficiently under mild, physiological conditions, including in aqueous buffers, without the need for a catalyst, such as copper, or reducing agents. interchim.frconju-probe.com This catalyst-free nature is crucial for its application in living systems, as it avoids the cytotoxicity associated with heavy metal catalysts. The reaction's ability to occur within complex biological milieu without cross-reacting with native functional groups defines its bioorthogonality, making it a powerful tool for in vivo applications. conju-probe.com
N-Hydroxysuccinimide (NHS) Ester Amidation
The second key reactive group of the this compound is the N-hydroxysuccinimide (NHS) ester. This functional group enables the covalent attachment of the molecule to biomolecules containing primary amines.
Reaction with Primary Amine Moieties in Biomolecules
The NHS ester reacts specifically and efficiently with primary amines (-NH₂), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides. interchim.frbroadpharm.comprecisepeg.com The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. precisepeg.com This reaction is typically carried out at a neutral to slightly basic pH (pH 7-9) to ensure the amine is deprotonated and thus sufficiently nucleophilic. interchim.fracs.org While the NHS ester can undergo hydrolysis in aqueous solutions, a competing reaction that becomes more significant at higher pH, the amidation reaction is generally efficient. precisepeg.comacs.org
Formation of Stable Amide Bonds
The reaction between the NHS ester and a primary amine results in the formation of a highly stable and irreversible amide bond. precisepeg.comcd-bioparticles.netaxispharm.com This process releases N-hydroxysuccinimide as a byproduct. precisepeg.com The stability of the resulting amide linkage is a key feature, ensuring that the TCO-PEG8 moiety remains securely attached to the target biomolecule. axispharm.com
| Feature | IEDDA Cycloaddition (TCO) | NHS Ester Amidation |
| Reactant | Tetrazine | Primary Amine |
| Product | Dihydropyridazine Linkage | Amide Bond |
| Kinetics | Extremely fast (up to 2000 M⁻¹s⁻¹) broadpharm.com | Efficient at pH 7-9 interchim.fr |
| Conditions | Aqueous, catalyst-free conju-probe.com | Aqueous, pH dependent interchim.fracs.org |
| Byproduct | Nitrogen gas broadpharm.com | N-hydroxysuccinimide precisepeg.com |
| Bond Stability | Stable covalent bond conju-probe.com | Stable covalent bond axispharm.com |
Role and Influence of the Polyethylene Glycol Peg8 Spacer
Modulation of Steric Hindrance in Conjugation Reactions
Steric hindrance, the obstruction of a chemical reaction due to the spatial arrangement of atoms, can be a significant challenge in bioconjugation, particularly when dealing with large biomolecules like antibodies. mdpi.com The PEG8 spacer acts as a flexible arm that physically separates the reactive TCO group from the biomolecule to which the NHS ester is attached. interchim.frbroadpharm.com This separation minimizes the potential for the bulky biomolecule to block the TCO moiety's access to its tetrazine reaction partner. interchim.frcd-bioparticles.net
The flexible nature of the PEG chain, a result of the free rotation around its C-O bonds, allows the TCO group to have a greater range of motion, further reducing steric clashes and facilitating a more efficient reaction. chempep.com Research has shown that the presence of a PEG linker can lead to higher conversion rates in click chemistry reactions involving sterically demanding components. mdpi.com In some cases, the hydrophobic TCO group can become buried within the interior of a protein, rendering it unreactive. The introduction of a hydrophilic PEG spacer helps to prevent this by keeping the TCO group exposed to the aqueous environment and accessible for reaction. nih.govescholarship.org
Impact on Reagent and Conjugate Solubility in Aqueous Environments
Many components used in bioconjugation, including the TCO moiety itself, can be hydrophobic. nih.gov This can lead to poor solubility in the aqueous buffers typically used for biological reactions, causing aggregation and reducing the efficiency of the conjugation process. interchim.frnih.gov The PEG8 spacer, being highly hydrophilic due to the repeating ethylene (B1197577) oxide units that readily form hydrogen bonds with water, significantly enhances the water solubility of the entire TCO-PEG8-NHS ester molecule. chempep.combroadpharm.commedkoo.com
Effect on Conjugation Efficiency and Bioreactivity
The properties conferred by the PEG8 spacer directly translate to improved conjugation efficiency and preservation of the biological activity of the conjugated molecule. The enhanced solubility and reduced steric hindrance work in concert to create an optimal environment for the TCO-tetrazine ligation to occur. interchim.frpurepeg.com This reaction is known for its exceptionally fast kinetics, and the PEG spacer helps to ensure that this high reactivity is not compromised by physical or solubility issues. interchim.frconju-probe.com
However, the impact on the bioreactivity of the final conjugate is a delicate balance. While the PEG spacer can prevent the loss of activity by minimizing denaturation and aggregation, it can also, if not designed correctly, interfere with the biological function of the molecule it is attached to. For instance, in the context of antibodies, a PEG chain that is too long might shield the antigen-binding site, reducing its efficacy. nih.gov Conversely, the PEGylation of proteins can sometimes lead to a decrease in bioactivity. tandfonline.comacs.org Therefore, the length of the PEG spacer is a critical parameter that must be optimized for each specific application to achieve the desired balance between efficient conjugation and maintained bioactivity.
Comparative Analysis of PEG Chain Lengths in Bioconjugation Performance
The length of the PEG spacer is a key variable that researchers can tune to optimize the performance of a bioconjugate. chempep.com Different applications may require different spacer lengths to achieve the best outcome.
Short PEG Chains (e.g., PEG4): Shorter linkers like PEG4 can be effective in improving solubility and reducing steric hindrance to a certain degree. medkoo.com In some studies, a PEG4 spacer was found to be the optimal length for improving the tumor accumulation of antibody conjugates. rsc.org However, in other cases, shorter PEGs have been shown to be less effective at preventing aggregation compared to longer chains. nih.gov
Intermediate PEG Chains (e.g., PEG8, PEG12): Intermediate lengths often provide a good balance of properties. Studies on antibody-drug conjugates have shown that PEG8 and PEG12 linkers can lead to higher drug loadings compared to both shorter (PEG4) and longer (PEG24) spacers. rsc.org Furthermore, in pharmacokinetic studies of ADCs, a PEG8 chain was identified as a threshold length, beyond which clearance rates were not significantly improved. aacrjournals.org A TCO-PEG12 linker was used to successfully conjugate with a peptide, demonstrating the utility of this intermediate length. rsc.org
Long PEG Chains (e.g., PEG24): While longer PEG chains can offer greater solubility and a larger steric shield, they may also introduce new challenges. broadpharm.com For example, a long, linear PEG spacer could potentially expose a hydrophobic payload at its end to the aqueous environment, which might negatively impact the conjugate's properties. americanpharmaceuticalreview.commdpi.com In some instances, conjugation efficiency with a PEG24 linker was lower than with a shorter PEG4 linker. nih.gov However, in other applications, such as targeting certain types of immune cells, a longer PEG linker (5 kDa, which is significantly longer than PEG24) was found to be more effective than shorter ones. nih.govresearchgate.net
The optimal PEG length is therefore highly dependent on the specific biomolecules being conjugated, the nature of the payload or label, and the intended application of the final conjugate.
The following table summarizes a comparative view of different PEG linker lengths and their general impact on bioconjugation performance.
| PEG Length | Steric Hindrance Reduction | Solubility Enhancement | Conjugation Efficiency | Potential for Compromised Bioactivity |
| PEG4 | Moderate | Good | Generally high, but can be suboptimal | Lower risk |
| PEG8 | Good | Very Good | Often optimal, balances properties well | Moderate risk |
| PEG12 | Very Good | Excellent | High, often used for larger molecules | Moderate to higher risk |
| PEG24 | Excellent | Excellent | Can be lower due to linker flexibility | Higher risk |
This interactive table is based on findings where intermediate PEG lengths like PEG8 and PEG12 often provide a favorable balance for drug loading and pharmacokinetics in ADCs. rsc.orgaacrjournals.org Shorter linkers may not provide sufficient spacing, while very long linkers can sometimes lead to reduced conjugation efficiency or undesirable interactions. nih.govrsc.org
Applications of Tco Peg8 Nhs Ester in Bioconjugation Strategies
Covalent Modification of Proteins and Antibodies
TCO-PEG8-NHS ester is widely used for the covalent modification of proteins and antibodies. The NHS ester group readily reacts with primary amines, which are abundant in proteins, primarily at the epsilon-amino group of lysine (B10760008) residues and the N-terminus. thermofisher.comthermofisher.comnih.govprecisepeg.com This reaction forms a stable amide linkage, attaching the TCO-PEG8 moiety to the protein. glenresearch.comthermofisher.comprecisepeg.compapyrusbio.com The introduced TCO handle then allows for subsequent conjugation with tetrazine-functionalized molecules via the fast and biocompatible IEDDA click reaction. conju-probe.comtcichemicals.combroadpharm.com
Site-Specific Lysine Residue Labeling
While NHS esters typically react with multiple accessible lysine residues on a protein, leading to heterogeneous labeling, strategies can be employed to achieve more controlled or site-preferential labeling. The reactivity of lysine residues can be influenced by their local chemical environment, including factors like pH and the presence of neighboring amino acids. thermofisher.comnih.govpapyrusbio.com By carefully controlling reaction conditions, it is possible to favor the modification of certain lysine residues over others. Research has explored the use of NHS esters, including those with PEG spacers, for mapping reactive lysine hotspots within proteomes, demonstrating their ability to react predominantly with lysines but also showing reactivity with other nucleophilic amino acids like threonines and serines. nih.gov
Functionalization of Immunoglobulin G (IgG) and Antibody Fragments
This compound is particularly useful for functionalizing antibodies, such as Immunoglobulin G (IgG), and antibody fragments. broadpharm.comaxispharm.comprecisepeg.comd-nb.info The reaction with primary amines on lysine residues allows for the introduction of TCO handles onto the antibody structure. d-nb.info This functionalization is a common strategy for developing antibody-drug conjugates (ADCs) and for applications in molecular imaging and targeted therapies, where the TCO-labeled antibody can be subsequently conjugated to a tetrazine-carrying payload or imaging agent. conju-probe.comaxispharm.comaxispharm.commedchemexpress.comimmunomart.com Studies have demonstrated the successful conjugation of this compound to purified human polyclonal IgG, with conjugation verified through subsequent reaction with a fluorescent tetrazine. d-nb.info The resulting TCO-labeled IgG can then be used in bioorthogonal strategies, such as being recruited to cancer cell surfaces functionalized with tetrazine-modified peptides. d-nb.info The PEG8 spacer in this compound is beneficial for labeling large proteins like antibodies, as it helps minimize steric hindrance during the subsequent tetrazine ligation.
Functionalization of Oligonucleotides
This compound can also be employed for the functionalization of oligonucleotides. While the primary target for NHS esters is amine groups, oligonucleotides can be synthesized or modified to contain primary amines, typically at the 5' or 3' terminus or on modified bases. glenresearch.comcd-bioparticles.netbiosyn.com
Conjugation to Amine-Containing Nucleic Acid Structures
NHS ester chemistry is a highly effective strategy for labeling oligonucleotides that have been modified with amino-modifiers. glenresearch.com TCO-PEG*-NHS esters, including those with PEG spacers of varying lengths, can be conjugated to oligonucleotides containing primary amines using NHS ester chemistry. biosyn.com The reaction involves the nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond and attaching the TCO-PEG8 moiety to the oligonucleotide. glenresearch.com This allows for the incorporation of the TCO handle at specific positions within the oligonucleotide, enabling its use in subsequent click chemistry applications, such as conjugating the labeled oligonucleotide to tetrazine-modified molecules or surfaces. biosyn.com
Surface Functionalization of Materials and Nanoparticles
The reactivity of the NHS ester group in this compound with primary amines makes it suitable for functionalizing surfaces of various materials and nanoparticles that present amine groups. thermofisher.comprecisepeg.com
Bioorthogonal Integration onto Diverse Material Surfaces
This compound can be used to introduce bioorthogonal TCO handles onto the surface of materials and nanoparticles. broadpharm.com This is achieved by the reaction of the NHS ester with amine groups present on the material surface or on a pre-applied amine-containing coating. precisepeg.com The resulting surface-immobilized TCO moieties provide a platform for the bioorthogonal attachment of tetrazine-functionalized molecules, such as proteins, peptides, or other biomolecules, via the highly efficient IEDDA click reaction. conju-probe.comtcichemicals.combroadpharm.com This strategy allows for the creation of biofunctionalized surfaces with potential applications in areas like biosensing, diagnostics, and the development of biocompatible materials. For instance, this approach can be used to functionalize nanoparticles, such as magnetite nanoparticles, with TCO for subsequent conjugation with tetrazine-decorated adeno-associated viruses (AAVs) to create targeted delivery systems. researchgate.net The use of PEG linkers in surface functionalization can also help improve the functionality and accessibility of the immobilized bioorthogonal handles. nih.govescholarship.org
Engineering of Targeted Nanocarriers
Targeted nanocarriers represent a significant frontier in drug delivery and diagnostic imaging, offering the potential to selectively deliver therapeutic or imaging agents to specific cells, tissues, or organs, thereby enhancing efficacy and reducing off-target effects. The precise and efficient functionalization of nanocarrier surfaces with targeting ligands is paramount to achieving this selectivity. This compound is a valuable heterobifunctional linker employed in the engineering of such targeted nanocarriers, leveraging the power of bioorthogonal click chemistry. nih.govfishersci.co.uksci-toys.com
This compound features two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a trans-cyclooctene (B1233481) (TCO) moiety, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer containing eight ethylene (B1197577) glycol units. nih.govfishersci.co.uk The NHS ester is highly reactive towards primary amine groups under physiological to slightly alkaline conditions (pH 7.2-9), forming a stable amide bond. nih.govnih.gov This reactivity allows for the facile conjugation of this compound to molecules containing primary amines, such as lysine residues on proteins or antibodies, or amine-terminated peptides or polymers. fishersci.co.uknih.govfishersci.ptnih.govresearchgate.net
The TCO moiety is specifically designed for rapid and selective reaction with tetrazine derivatives through an inverse electron-demand Diels-Alder (iEDDA) cycloaddition, commonly known as the tetrazine-TCO click reaction. nih.govnih.govbioglyco.comdaneshyari.com This bioorthogonal reaction is highly efficient, proceeds quickly under mild aqueous conditions, and is largely unreactive with the functional groups commonly found in biological systems, making it ideal for applications involving complex biological environments, including in vivo settings. nih.govnih.gov
In the context of engineering targeted nanocarriers, this compound enables flexible conjugation strategies. One common approach involves functionalizing a targeting ligand (e.g., an antibody, peptide, or small molecule with affinity for a specific cell surface receptor) with the NHS ester of this compound. This results in a targeting ligand modified with a TCO handle. Subsequently, nanocarriers that have been pre-functionalized with tetrazine moieties can be rapidly and selectively conjugated to the TCO-modified targeting ligands via the click reaction. nih.govnih.gov Alternatively, the nanocarrier itself could be modified with this compound (if the nanocarrier surface presents primary amines), and the targeting ligand could be modified with a tetrazine.
The PEG8 spacer plays a crucial role in this linker. Its hydrophilicity enhances the solubility of the linker and the resulting conjugates in aqueous media, which is important for biological applications. fishersci.co.uk The PEG chain also provides a flexible spacer arm between the nanocarrier and the targeting ligand, which can help to reduce steric hindrance and improve the binding efficiency of the ligand to its target receptor. fishersci.co.uk
Research findings highlight the utility of this compound and similar TCO-NHS linkers in nanocarrier development. For instance, this chemistry has been explored for functionalizing the surface of materials with bioactive molecules, a principle directly applicable to nanocarrier surface modification. nih.gov The click chemistry approach facilitated by this compound allows for site-specific modification, which can be advantageous for controlling the orientation and density of targeting ligands on the nanocarrier surface, potentially impacting targeting efficiency and reducing non-specific interactions. Studies investigating the impact of conjugation chemistry on the toxicity and biodistribution of targeted nanoparticles, particularly those mediated by complement activation, underscore the importance of carefully designed linkers like this compound in optimizing nanocarrier performance. nih.gov Furthermore, this compound has been cited in the context of developing targeted drug delivery systems, including novel biodegradable pseudo-protein nanoparticles for the delivery of therapeutic agents. researchgate.netnih.gov The ability to achieve rapid and efficient conjugation under mild conditions is particularly beneficial for functionalizing delicate nanocarrier structures or biomolecules.
The use of this compound in conjunction with tetrazine-modified components provides a powerful and versatile platform for constructing targeted nanocarriers with well-defined surface properties and enhanced targeting capabilities.
Here is a table summarizing key information about this compound relevant to targeted nanocarrier engineering:
| Property / Conjugation Partner | Description | Relevance to Targeted Nanocarriers |
| Chemical Formula | C₃₂H₅₄N₂O₁₄ fishersci.co.uksci-toys.comontosight.ai | Defines the molecular composition. |
| Molecular Weight | ~690.78 - 690.8 g/mol nih.govfishersci.co.uksci-toys.comdaneshyari.comontosight.ai | Important for stoichiometric calculations in conjugation reactions. |
| Reactive Groups | NHS Ester and trans-Cyclooctene (TCO) nih.govfishersci.co.uk | Enables heterobifunctional conjugation strategies. |
| NHS Ester Reactivity | Reacts with primary amines to form stable amide bonds. nih.govnih.govresearchgate.net | Allows conjugation to amine-containing targeting ligands or nanocarrier surfaces. fishersci.co.uknih.govfishersci.ptnih.govresearchgate.net |
| TCO Reactivity | Undergoes fast, bioorthogonal iEDDA click chemistry with tetrazines. nih.govnih.gov | Enables efficient and selective coupling to tetrazine-modified nanocarriers or payloads. nih.govnih.gov |
| PEG8 Spacer | Hydrophilic polyethylene glycol chain with 8 units. fishersci.co.uk | Increases solubility, reduces steric hindrance, and improves ligand-target binding. fishersci.co.uk |
| Click Chemistry | Fast kinetics, high selectivity, bioorthogonal. nih.govnih.gov | Enables efficient conjugation under mild conditions suitable for biological systems. nih.govnih.gov |
| Applications | Drug delivery, bioimaging, targeted therapeutics. nih.govresearchgate.netnih.gov | Directly relevant to the development and application of targeted nanocarriers. nih.govresearchgate.netnih.gov |
Advanced Research Paradigms Utilizing Tco Peg8 Nhs Ester
Design and Synthesis of Targeted Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. precisepeg.comnih.gov These molecules consist of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. precisepeg.comnih.gov TCO-PEG8-NHS ester is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs. targetmol.commedchemexpress.com The linker's role is not merely to connect the two ligands but is critical in dictating the physicochemical properties and biological activity of the final PROTAC molecule. nih.gov
Engineering Linker Length and Conformational Preferences for Ternary Complex Formation
The formation of a stable and productive ternary complex, consisting of the PROTAC, the POI, and the E3 ligase, is essential for effective protein degradation. precisepeg.com The linker connecting the two ligands plays a crucial role in this process, as its length, composition, and flexibility can significantly influence the stability and geometry of the ternary complex. precisepeg.comnih.gov
The this compound provides a linker with a defined length and specific characteristics derived from its eight polyethylene glycol units. PEG-based linkers are the most common type used in PROTAC design, valued for their ability to enhance the water solubility and cell permeability of the PROTAC molecule. biochempeg.com The length of the PEG chain is a critical parameter that must be optimized for each specific POI and E3 ligase pair. biochempeg.comprecisepeg.com Systematic variation of the PEG chain length allows for the fine-tuning of the distance between the two ligands, which affects the degradation efficiency. biochempeg.com The hydrophilic PEG8 spacer also helps to reduce protein aggregation and minimize steric hindrance during the formation of the ternary complex. broadpharm.com The flexibility of the PEG chain allows the two ends of the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal orientation required for efficient ubiquitination.
| Linker Type | Key Characteristics | Impact on Ternary Complex |
|---|---|---|
| Alkyl-Based Linkers | Consist of saturated/unsaturated alkyl chains; often hydrophobic but synthetically accessible and stable. precisepeg.com | Can limit aqueous solubility and cellular uptake; rigidity can be tuned with functional groups. precisepeg.com |
| PEG-Based Linkers | Composed of ethylene (B1197577) glycol units; imparts hydrophilicity and flexibility. precisepeg.combiochempeg.com | Improves solubility, reduces aggregation, and allows for systematic adjustment of linker length to optimize complex formation. biochempeg.combroadpharm.com |
| Rigid Linkers (e.g., Triazole, Cycloalkane) | Contain structures like triazoles or piperazine (B1678402) that reduce rotational freedom. precisepeg.com | Can pre-organize the PROTAC into an active conformation, potentially enhancing selectivity and stability of the ternary complex. precisepeg.com |
Development of Crosslinker-E3 Ligand Conjugates
The synthesis of PROTAC libraries for screening and optimization requires a modular and efficient chemical strategy. This compound facilitates this through a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester end of the linker reacts with a primary or secondary amine on the E3 ligase ligand, forming a stable amide bond. escholarship.org This creates a Crosslinker-E3 Ligand Conjugate, which is a key intermediate.
This intermediate possesses a terminal trans-cyclooctene (B1233481) (TCO) group. The TCO moiety is primed for a subsequent bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-modified POI ligand. targetmol.comconju-probe.com This "click chemistry" approach is extremely fast and chemoselective, meaning it proceeds efficiently in complex biological environments without interfering with other functional groups. conju-probe.com This modular strategy allows for the rapid assembly of a diverse library of PROTACs by combining different E3 ligand-linker intermediates with various tetrazine-functionalized POI ligands, accelerating the identification of optimized degraders. precisepeg.com
Development of Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent small-molecule drug. This compound serves as an ADC linker, connecting the antibody to the cytotoxic payload. targetmol.comimmunomart.com
Strategies for Payload Linkage and Release Mechanisms
The this compound is a heterobifunctional linker, meaning it has two different reactive ends, enabling precise control over the conjugation strategy. conju-probe.com The NHS ester can react with primary amines, such as those on the side chains of lysine (B10760008) residues on an antibody, to form a stable covalent amide bond. escholarship.org This provides a straightforward method for attaching the linker to the antibody.
The TCO group at the other end of the linker is key to an advanced payload release strategy known as "click-to-release". nih.gov In this system, the cytotoxic payload is attached to the linker via a connection that is stable under normal physiological conditions. However, upon reaction of the TCO group with an externally administered tetrazine, a bioorthogonal cleavage reaction is triggered. nih.gov This IEDDA reaction can be engineered to induce a subsequent elimination reaction, leading to the cleavage of a carbamate (B1207046) and the release of the active drug from the ADC. nih.gov This approach offers temporal and spatial control over drug activation. The hydrophilic PEG8 spacer enhances the solubility of the entire ADC construct and can help prevent aggregation. escholarship.org
| Release Strategy | Mechanism | Example Trigger |
|---|---|---|
| Protease-Cleavable | Linker contains a peptide sequence that is cleaved by lysosomal proteases (e.g., cathepsin B) after ADC internalization. | Enzymatic activity in the lysosome. |
| pH-Sensitive | Linker incorporates a hydrazone or similar bond that is hydrolyzed in the acidic environment of endosomes or lysosomes. | Low pH (pH 5.0-6.5). |
| Chemically Triggered (Click-to-Release) | A bioorthogonal reaction between a TCO-functionalized ADC and a tetrazine activator triggers a cleavage reaction, releasing the payload. nih.gov | Administration of a tetrazine-based chemical activator. nih.gov |
Integration into Chemically Triggered ADC Systems
A significant challenge for conventional ADCs is that they typically rely on the internalization of the ADC-receptor complex into the cancer cell to release the payload. nih.gov This limits their applicability to targets that are efficiently internalized. This compound is integral to developing chemically triggered ADC systems that can overcome this limitation. nih.gov
In one such first-in-class system, an antibody targeting a non-internalizing tumor-associated antigen is conjugated to a cytotoxic payload (e.g., monomethyl auristatin E, MMAE) using a TCO-containing linker. nih.gov This ADC can localize to the tumor site by binding to its target on the cancer cell surface or in the tumor stroma. Because the target does not internalize, the payload remains attached and inactive. nih.gov In a second step, a small-molecule tetrazine activator is administered systemically. nih.gov When the tetrazine reaches the tumor site, it rapidly reacts with the TCO group on the ADC via the IEDDA click reaction. nih.gov This reaction triggers the cleavage of the linker and the release of the cytotoxic drug directly in the tumor microenvironment, leading to potent anti-tumor activity without requiring ADC internalization. nih.gov
Molecular Imaging and Radiochemistry Applications
The unique properties of the TCO-tetrazine bioorthogonal reaction—namely its exceptionally fast kinetics and high selectivity in biological systems—make this compound a valuable tool for molecular imaging and radiochemistry. conju-probe.combroadpharm.com These fields utilize probes labeled with positron-emitting nuclides (for PET imaging) or gamma-emitting nuclides (for SPECT imaging) to visualize and quantify physiological and pathological processes in vivo. nih.gov
This compound is particularly well-suited for pretargeting strategies in PET and SPECT imaging. In this approach, a targeting molecule, such as an antibody, is first modified with the this compound and administered to the patient. The antibody is allowed to accumulate at the target site (e.g., a tumor) while the excess, unbound antibody clears from the bloodstream. Subsequently, a small, radiolabeled tetrazine molecule is administered. This radiolabeled probe rapidly finds and "clicks" onto the TCO-functionalized antibody at the target site, providing a high-contrast image with minimal background signal. conju-probe.com This method improves the target-to-background ratio and reduces the radiation dose to non-target tissues compared to administering a directly radiolabeled antibody. The development of such novel radiochemistry methods is a driving force for advancing molecular imaging. nih.govuberresearch.com The TCO-tetrazine ligation has been applied in PET imaging, SPECT imaging, and radionuclide therapy. conju-probe.com
Integration into Fluorescent Labeling Methodologies
The this compound is a heterobifunctional crosslinker that plays a pivotal role in modern fluorescent labeling methodologies through bioorthogonal chemistry. broadpharm.comconju-probe.com Its structure is specifically engineered for a two-step labeling strategy. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins and antibodies, forming a stable amide bond. escholarship.orgnih.govthermofisher.com This initial step conjugates the trans-cyclooctene (TCO) moiety to the biomolecule of interest. The polyethylene glycol (PEG8) spacer is a key component, serving to increase the water solubility of the conjugate and provide a flexible, hydrophilic linker that minimizes steric hindrance during subsequent reactions. broadpharm.comescholarship.org
Once the biomolecule is "TCO-functionalized," it can be selectively labeled with a fluorescent probe. This is achieved by introducing a fluorophore that has been chemically modified to contain a tetrazine group. The TCO group and the tetrazine group then undergo an inverse-electron-demand Diels-Alder cycloaddition (IEDDA). conju-probe.comescholarship.org This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions without the need for cytotoxic catalysts like copper. conju-probe.comescholarship.org The result is a stable, covalently labeled biomolecule, ready for use in a variety of fluorescence-based applications, including microscopy and flow cytometry.
Table 1: Key Features of this compound in Fluorescent Labeling
| Feature | Description |
|---|---|
| Reaction Specificity | The NHS ester selectively targets primary amines on biomolecules. nih.govthermofisher.com |
| Bioorthogonal Ligation | The TCO group reacts specifically with a tetrazine-modified fluorophore via IEDDA click chemistry. conju-probe.com |
| Fast Kinetics | The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, enabling efficient labeling even at low concentrations. conju-probe.comnih.gov |
| PEG8 Spacer | A hydrophilic linker that enhances water solubility and reduces steric hindrance between the biomolecule and the fluorophore. broadpharm.comescholarship.org |
| Biocompatibility | The reaction occurs under mild buffer conditions and does not require catalysts, making it suitable for use with sensitive biological samples. conju-probe.com |
Pretargeted Imaging Strategies in Chemical Biology
Pretargeted imaging represents a significant advancement in molecular imaging, designed to overcome the limitations of conventional direct antibody-based imaging. This strategy temporally separates the targeting of a cell or tissue from the delivery of the imaging agent. This compound is integral to this approach, which unfolds in two main steps. turkupetcentre.netresearchgate.net
In the first step, a targeting molecule, typically a monoclonal antibody (mAb) modified with this compound, is administered. researchgate.net The NHS ester is used to conjugate the TCO group to the antibody. This antibody-TCO conjugate is allowed to circulate in the body, accumulate at its specific target site (e.g., a tumor antigen), and clear from non-target tissues and the bloodstream. turkupetcentre.netresearchgate.net This initial phase can take hours to days, depending on the pharmacokinetics of the antibody. mdpi.com
In the second step, a small, rapidly clearing imaging agent carrying a tetrazine moiety is administered. researchgate.net This tetrazine-conjugated probe—which can be a fluorescent dye or a radiolabeled molecule—travels through the body and, upon encountering the TCO-functionalized antibody at the target site, undergoes the rapid and specific IEDDA reaction. nih.govresearchgate.net This "in vivo click" reaction effectively concentrates the imaging signal at the target. Unreacted tetrazine probes are quickly eliminated from the body through renal clearance, leading to significantly improved target-to-background ratios and clearer images compared to methods where the large, slow-clearing antibody is directly labeled. researchgate.net
Table 2: Comparison of Direct vs. Pretargeted Imaging
| Parameter | Direct Antibody Imaging | Pretargeted Imaging with TCO-Tetrazine |
|---|---|---|
| Procedure | Single injection of a directly labeled antibody. | Two-step injection: 1. TCO-antibody, 2. Tetrazine-imaging agent. turkupetcentre.net |
| Clearance Rate | Slow, determined by antibody pharmacokinetics. | Fast clearance of the small tetrazine-imaging agent. researchgate.net |
| Target-to-Background Ratio | Often low due to high background signal from circulating labeled antibody. | High, due to rapid clearance of unbound imaging agent. turkupetcentre.netresearchgate.net |
| Imaging Time | Delayed, requires waiting for antibody clearance (days). | Can be performed sooner after administration of the imaging agent. turkupetcentre.net |
| Radionuclide Choice | Limited to long-lived isotopes compatible with slow antibody kinetics. | Enables the use of short-lived radionuclides, reducing patient radiation dose. researchgate.net |
Radioligand Synthesis for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)
The TCO-tetrazine bioorthogonal reaction is a powerful tool for the synthesis of radioligands for PET and SPECT imaging, primarily through the pretargeting strategy. conju-probe.comturkupetcentre.net Rather than directly radiolabeling a large targeting molecule like an antibody—a process that can be complex and expose the biomolecule to harsh conditions—the radiolabel is attached to a small, easily synthesized tetrazine-bearing molecule.
The synthesis process involves first conjugating a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DFO (desferrioxamine), to a tetrazine derivative. nih.govresearchgate.net This chelator-tetrazine conjugate can then be efficiently radiolabeled with a metallic radionuclide under mild conditions. The choice of radionuclide depends on the imaging modality (PET or SPECT) and the desired half-life. researchgate.netmdpi.com
Once the radiolabeled tetrazine is prepared and purified, it is used as the imaging agent in the second step of the pretargeting protocol described previously. After a TCO-modified antibody has localized to its target in vivo, the radiolabeled tetrazine is injected. It circulates, reacts with the TCO groups on the antibody at the target site, and concentrates the radioactivity for imaging. researchgate.net This approach not only improves image quality but also significantly reduces the radiation dose to non-target tissues, as the unbound, small radioligand is rapidly cleared. nih.govresearchgate.net This methodology allows for the use of short-lived isotopes that are better suited for clinical applications. researchgate.net
Table 3: Radionuclides Used in TCO-Tetrazine Pretargeted Imaging
| Radionuclide | Imaging Modality | Common Chelator | Application Example |
|---|---|---|---|
| Zirconium-89 (89Zr) | PET | DFO | Pretargeted imaging of head-and-neck squamous cell carcinoma xenografts. nih.gov |
| Gallium-68 (68Ga) | PET | DOTA | Alternative to 111In for pretargeted imaging of xenografts. mdpi.com |
| Copper-64 (64Cu) | PET | DOTA | Pretargeted imaging of colorectal cancer xenografts. mdpi.com |
Kinetic and Stability Considerations in Research Design
Quantitative Analysis of Tetrazine-TCO Ligation Kinetics
The reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), known as the tetrazine ligation, is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics. broadpharm.comrsc.orgresearchgate.net This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the only byproduct. broadpharm.comiris-biotech.de The speed of this ligation is a significant advantage, especially when working with low concentrations of biomolecules. iris-biotech.de
Second-order rate constants for the tetrazine-TCO ligation are among the fastest known for bioorthogonal reactions, typically ranging from 800 to 30,000 M⁻¹s⁻¹. iris-biotech.deinterchim.fr More impressively, some systems exhibit rates up to 1 x 10⁶ M⁻¹s⁻¹. broadpharm.com For instance, the reaction of a conformationally strained sTCO with a diphenyl-s-tetrazine derivative has shown rates up to 2.86 x 10⁵ M⁻¹s⁻¹ at 25°C in water. thno.org Even faster rates, reaching 3.3 x 10⁶ M⁻¹s⁻¹, have been reported for some room temperature conjugations in water. thno.orgresearchgate.net
Several factors influence these kinetics. The structure of both the tetrazine and the TCO play a crucial role. Highly reactive 2-pyridyl-substituted tetrazines have become a standard for time-sensitive applications due to their enhanced reactivity. chemrxiv.org Similarly, the conformational strain of the TCO ring significantly impacts reaction speed. For example, conformationally strained TCOs (sTCO) are approximately two orders of magnitude more reactive than conventional TCO dienophiles. thno.org The axial isomer of functionalized TCO is about four times more reactive than the equatorial isomer. researchgate.net
The reaction kinetics can be quantitatively monitored using methods like stopped-flow spectrophotometry. researchgate.netrsc.org This technique allows for the precise determination of second-order rate constants by following the disappearance of the characteristic tetrazine absorbance at around 535 nm under pseudo-first-order conditions. rsc.org Such quantitative analysis has demonstrated that ligations can reach completion in seconds at sub-millimolar concentrations. rsc.orgresearchgate.netrsc.org
| Reactants | Rate Constant (k₂) | Conditions |
| General Tetrazine-TCO | 1 - 1x10⁶ M⁻¹s⁻¹ | PBS buffer, pH 6-9, room temperature. broadpharm.com |
| TCO and Tetrazine | > 800 M⁻¹s⁻¹ | Aqueous buffered media. interchim.fr |
| sTCO and diphenyl-s-tetrazine | up to 2.86 x 10⁵ M⁻¹s⁻¹ | 25°C in water. thno.org |
| sTCO | up to 3.3 x 10⁶ M⁻¹s⁻¹ | Room temperature in water. thno.org |
| d-TCO and 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) M⁻¹s⁻¹ | 25°C in pure water. researchgate.net |
| Me2Pyr and TCO-PEG₄ | 69,400 M⁻¹s⁻¹ | DPBS, 37°C. acs.org |
This table provides a summary of reported kinetic data for various tetrazine-TCO ligation reactions.
Factors Influencing the Stability of TCO Moieties in Biological Milieu
The stability of the TCO moiety is a critical parameter for its application in biological systems. While the TCO group is designed to be highly reactive towards tetrazines, it must also remain stable enough to reach its target before undergoing undesired side reactions or degradation.
A primary concern for the stability of TCO is its isomerization to the less reactive cis-cyclooctene (CCO) isomer. researchgate.netbroadpharm.com Trans-cyclooctene is significantly more reactive than its cis-counterpart in the IEDDA reaction. broadpharm.com This isomerization can be triggered by several factors present in biological environments.
Studies have shown that TCO can isomerize to the unreactive cis-isomer in the presence of thiols and copper-containing serum proteins. researchgate.net For instance, TCO was observed to almost completely convert to the cis-isomer within 7 hours in 50% fresh mouse serum at 37°C. researchgate.net The presence of thiamine (B1217682) degradation products in cell culture media, such as DMEM, has also been identified as a major catalyst for this isomerization, leading to rapid conversion with half-lives as short as 15 to 60 minutes. acs.org The mechanism often involves radical pathways, and the use of radical inhibitors like Trolox can suppress this isomerization, particularly at high thiol concentrations. researchgate.net
The isomerization process is a reversible equilibrium that can be influenced by UV light, which is a method used in the synthesis of TCO from CCO. tennessee.eduresearchgate.netnih.gov This photochemical equilibrium underscores the inherent instability of the high-energy trans-isomer. tennessee.edu
Despite the potential for isomerization, TCO moieties can exhibit sufficient stability for many applications, particularly when handled and stored correctly. TCO functional groups have been reported to remain stable in aqueous buffered media (pH 7.5) for weeks when stored at 4°C. interchim.fr However, long-term storage of TCO compounds is generally not recommended due to the natural tendency to isomerize. broadpharm.com
In more complex biological systems, the stability can be more variable. While some studies report long-term stability, others have noted rapid degradation. broadpharm.comresearchgate.net For example, while TCOs can be relatively stable in vivo, they can rapidly isomerize in cell culture media and "aged" plasma. researchgate.netacs.org The stability of the tetrazine partner is also a consideration, as electron-withdrawing substituents that increase reactivity can sometimes decrease stability in aqueous media. chemrxiv.orgacs.org However, some highly reactive tetrazines, such as DHP-substituted tetrazines, have shown exceptional stability. acs.org
The inclusion of a PEG spacer, as in TCO-PEG8-NHS ester, can enhance the stability and solubility of the TCO moiety. axispharm.com PEGylation helps to minimize interactions with components like monoclonal antibodies that might otherwise lead to a loss of activity. axispharm.com
| Condition | Observation |
| Aqueous buffered media (pH 7.5) | Stable for weeks at 4°C. interchim.fr |
| 50% fresh mouse serum (37°C) | Almost complete conversion to cis-isomer in 7 hours. researchgate.net |
| DMEM cell culture media | Rapid isomerization to CCO (t₁/₂ ≤ 60 min). acs.org |
| "Aged" plasma | Rapid isomerization to CCO (t₁/₂ ≤ 15 min). acs.org |
| Presence of thiols | Isomerization to unreactive cis-isomer. researchgate.net |
| Presence of copper-containing serum proteins | Isomerization to unreactive cis-isomer. researchgate.net |
This table summarizes the stability of TCO under various conditions.
Comparative Methodologies and Advanced Design Principles
Comparison with Other Bioorthogonal Click Chemistry Reagents
The utility of TCO-PEG8-NHS ester is best understood in the context of other bioorthogonal click chemistry reagents. These reactions are prized for their high efficiency, selectivity, and biocompatibility, allowing for chemical transformations to occur in living systems without interfering with native biological processes. tcichemicals.comescholarship.org
Reactivity and Selectivity Profiles vs. CuAAC and other Bioorthogonal Reactions
The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine stands out due to its exceptionally fast reaction kinetics. broadpharm.comiris-biotech.de This reaction is significantly faster than other prominent click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). tcichemicals.comnih.gov
The TCO-tetrazine ligation boasts second-order rate constants that can reach up to 10^6 M⁻¹s⁻¹, surpassing those of CuAAC (typically 10¹ to 10² M⁻¹s⁻¹) and SPAAC (10⁻² to 1 M⁻¹s⁻¹). tcichemicals.comnih.gov This rapid reactivity is a major advantage in biological systems where reactants are often present at low concentrations. iris-biotech.de Furthermore, the TCO-tetrazine reaction is catalyst-free, avoiding the cellular toxicity associated with the copper catalyst required for CuAAC. iris-biotech.detcichemicals.com
In terms of selectivity, the TCO group is highly specific for tetrazines, showing minimal cross-reactivity with other functional groups found in biological systems. interchim.frtcichemicals.com This high degree of selectivity, coupled with its rapid kinetics, makes the TCO-tetrazine reaction a superior choice for many in vivo applications, including live cell imaging and pre-targeted radioimmunotherapy. iris-biotech.denih.govresearchgate.net
Interactive Data Table: Comparison of Bioorthogonal Click Chemistry Reactions
| Reaction | Typical Rate Constant (M⁻¹s⁻¹) | Catalyst Required | Key Features |
| TCO-tetrazine (iEDDA) | 1 - 10⁶ tcichemicals.com | No tcichemicals.com | Extremely fast, catalyst-free, highly selective. tcichemicals.comiris-biotech.de |
| CuAAC | 10¹ - 10² nih.gov | Yes (Copper) nih.gov | Efficient, but copper toxicity is a concern for in vivo use. iris-biotech.de |
| SPAAC | 10⁻² - 1 nih.gov | No | Copper-free, but slower kinetics than TCO-tetrazine. iris-biotech.de |
| Staudinger Ligation | Sluggish kinetics researchgate.net | No | Prone to side reactions and slow. researchgate.net |
Isomeric Considerations of TCO (Axial vs. Equatorial) and Their Reactivity Implications
The conformation of the substituent on the trans-cyclooctene (B1233481) ring significantly impacts its reactivity. The substituent can exist in two primary isomeric forms: axial and equatorial. The axial isomer is generally more reactive than the equatorial isomer. nih.govtcichemicals.comtcichemicals.com This difference in reactivity is attributed to the higher ground state energy of the axial isomer, which is approximately 1.1 kcal/mol higher than the equatorial counterpart, leading to a lower activation energy barrier for the reaction with tetrazine. researchgate.net
Experimental studies have consistently shown that the axial isomer reacts faster with tetrazines. For instance, the axial diastereomer of 5-hydroxy-trans-cyclooctene was found to be more reactive than the equatorial diastereomer. nih.gov In some cases, the reactivity of the axial isomer can be up to four times greater than that of the equatorial isomer. researchgate.net This enhanced reactivity of the axial isomer can be further augmented by the choice of the linker connecting the TCO to the molecule of interest. nih.govresearchgate.net
However, there is often a trade-off between reactivity and stability. While more strained TCO derivatives, such as those with axial substituents, exhibit faster reaction rates, they can also be more prone to isomerization to the less reactive cis-cyclooctene form, particularly in the presence of copper-containing proteins or thiols in biological environments. nih.govnih.govacs.org
Interactive Data Table: Reactivity of TCO Isomers with Tetrazines
| TCO Isomer | Relative Reactivity | Key Findings |
| Axial | Higher | Up to four times more reactive than the equatorial isomer due to increased ring strain. nih.govresearchgate.net |
| Equatorial | Lower | More stable but less reactive compared to the axial isomer. chemrxiv.orgresearchgate.net |
Rational Design of this compound Reagents for Specific Research Objectives
The design of this compound and similar reagents is a process of multi-parameter optimization to suit specific research goals. The three components of the molecule each offer opportunities for modification.
The TCO core can be modified to enhance reactivity and stability. For example, the development of sTCO (bicyclo[6.1.0]non-4-ene) resulted in a reagent that is 160 times more reactive than the parent TCO. chemrxiv.org However, this increased reactivity comes at the cost of reduced stability. nih.gov Conversely, d-TCO (cis-dioxolane-fused trans-cyclooctenes) was designed to offer a compromise, providing high reactivity with improved stability due to the electron-withdrawing nature of the oxygen atoms. nih.gov
The rational design of these reagents, therefore, involves a careful consideration of the desired balance between reactivity, stability, solubility, and the specific biological context of the intended application. For instance, for in vivo pretargeting applications where rapid clearance of the unbound probe is desired, a more hydrophilic TCO derivative might be chosen. acs.org For applications requiring long-term stability in circulation, a less strained but more stable TCO variant might be preferable. nih.gov
Emerging Research Avenues and Future Prospects
Integration into Complex Biological Systems for In Situ Chemistry
A key emerging area for TCO-PEG8-NHS ester is its integration into complex biological systems for performing chemistry directly within their native environments (in situ). The bioorthogonal nature of the TCO-tetrazine ligation is crucial here, as it minimizes interference with endogenous biochemical processes. This enables the selective labeling or modification of biomolecules within cells or even in vivo.
For instance, this compound has been used to functionalize antibodies with a TCO moiety d-nb.info. These functionalized antibodies can then be directed to specific locations within a biological system, such as the surface of cancer cells, where they can react with a pre-targeted tetrazine-labeled probe d-nb.info. This approach allows for the selective recruitment of molecules to target sites via in situ click chemistry, which has potential applications in targeted drug delivery and imaging d-nb.info. Research has demonstrated the ability to selectively recruit TCO-functionalized antibodies to cancer cell surfaces labeled with a tetrazine-modified peptide, leading to increased fluorescence at acidic pH, characteristic of the tumor microenvironment d-nb.info.
The ability to perform such precise chemical reactions within complex biological settings, without requiring harsh conditions or toxic catalysts like copper, highlights a significant future direction for this compound conju-probe.com.
Advancements in Multiplexed Molecular Probing
The speed and selectivity of the TCO-tetrazine click reaction facilitated by this compound are highly advantageous for developing multiplexed molecular probing strategies. Multiplexing involves simultaneously detecting or targeting multiple different molecules within a single sample or system.
By utilizing this compound to label one set of biomolecules with a TCO handle and employing different tetrazine-labeled probes, each carrying a distinct reporter (e.g., different fluorescent dyes or radioisotopes), researchers can simultaneously probe for the presence or location of multiple targets. The rapid kinetics of the reaction ensure efficient conjugation, which is critical for capturing transient interactions or achieving fast labeling in dynamic biological systems conju-probe.com.
Future advancements in this area could involve developing orthogonal click chemistry handles that can be used in parallel with the TCO-tetrazine reaction, further expanding the potential for multiplexing. This would allow for the simultaneous investigation of an even greater number of molecular targets, providing a more comprehensive understanding of complex biological processes.
Potential in Novel Biomaterial Engineering
This compound holds significant potential in the engineering of novel biomaterials with tailored properties. The ability to selectively conjugate molecules to materials using click chemistry allows for precise surface functionalization and the creation of complex architectures.
Biomaterials can be functionalized with tetrazine groups, and then this compound can be used to attach a variety of amine-containing biomolecules, such as proteins, peptides, or carbohydrates, to the material surface via the NHS ester, followed by click reaction with the tetrazine-modified material. This allows for the creation of biomaterials with immobilized bioactive molecules, which can influence cell behavior, promote tissue regeneration, or serve as scaffolds for drug delivery broadpharm.com.
The PEG8 spacer in this compound is particularly beneficial in biomaterial applications as it can improve the hydrophilicity of the material surface, reduce non-specific protein adsorption, and provide flexibility for the conjugated biomolecules, enhancing their activity and accessibility conju-probe.combroadpharm.com. Emerging research may explore the use of this compound in creating dynamic or responsive biomaterials where the click reaction can be used to trigger changes in material properties or release encapsulated molecules.
Exploration of this compound in New Chemical Biology Tools
The versatility of this compound as a click chemistry handle makes it valuable for the development of entirely new tools in chemical biology. Its ability to bridge the gap between amine-containing molecules and the highly reactive TCO moiety opens up numerous possibilities.
One area of exploration is the synthesis of novel probes for imaging or sensing applications. By conjugating fluorescent dyes, quenchers, or probes with specific binding capabilities to amine-containing molecules using this compound, and then reacting these constructs with tetrazine-modified targets, researchers can develop highly specific and sensitive tools for visualizing biological events in real-time.
Furthermore, this compound can be utilized in the synthesis of advanced bioconjugates beyond simple labeling. This includes the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise and efficient conjugation is paramount medchemexpress.com. The PEG8 spacer can influence the pharmacokinetics and biodistribution of these complex molecules . Future research will likely focus on leveraging the unique attributes of this compound to create increasingly sophisticated chemical biology tools with enhanced specificity, efficiency, and functionality for both basic research and therapeutic applications.
Q & A
Q. What is the biochemical mechanism of TCO-PEG8-NHS ester in bioorthogonal conjugation?
this compound enables site-specific bioconjugation via the inverse electron-demand Diels-Alder (iEDDA) reaction. The trans-cyclooctene (TCO) group reacts rapidly with tetrazine-containing molecules under physiological conditions, forming stable covalent bonds. The NHS ester moiety targets primary amines (e.g., lysine residues on proteins), while the PEG8 spacer improves water solubility and reduces steric hindrance during ligation .
Q. What are the standard protocols for conjugating this compound to antibodies or proteins?
Dissolve this compound in anhydrous DMSO (10–20 mM) and add to the target protein (1–2 mg/mL in PBS, pH 7.4–8.5) at a 5–10:1 molar ratio. Incubate at 4°C for 2 hours. Remove excess reagent via dialysis or size-exclusion chromatography. Validate conjugation efficiency using MALDI-TOF or SDS-PAGE with tetrazine-based fluorophores .
Q. How does the PEG8 spacer influence solubility and reaction efficiency?
The PEG8 spacer enhances aqueous solubility (up to 50 mg/mL in PBS) by introducing hydrophilic ethylene oxide units. It also extends the distance between the TCO and NHS ester groups, minimizing steric clashes during conjugation to bulky biomolecules like antibodies .
Q. What storage conditions are recommended for this compound?
Store desiccated at –20°C in aliquots to avoid repeated freeze-thaw cycles. Solutions in DMSO should be used immediately or stored at –80°C for ≤1 week. Degradation occurs via hydrolysis of the NHS ester (half-life: ~4 hours in aqueous buffer at pH 7.4) .
Advanced Research Questions
Q. How can conflicting data on reaction kinetics between this compound and tetrazines be resolved?
Conflicting kinetic rates (e.g., k₂ values ranging from 10³–10⁴ M⁻¹s⁻¹) may arise from differences in tetrazine structure, pH, or temperature. Standardize assays using a reference tetrazine (e.g., methyltetrazine) and monitor reactions via UV-Vis (λ = 520 nm for dihydropyrazine byproducts) or HPLC. Include negative controls (e.g., non-reactive PEG8-NHS esters) to confirm specificity .
Q. What strategies optimize this compound’s efficiency in live-cell labeling experiments?
Pre-conjugate this compound to cell-penetrating peptides (e.g., TAT) for intracellular delivery. Use low serum media (<5% FBS) to reduce nonspecific binding. Post-conjugation, quench unreacted NHS esters with glycine (50 mM, 10 minutes). Validate labeling specificity with tetrazine-fluorophore probes and flow cytometry .
Q. How does this compound compare to other bioorthogonal linkers (e.g., DBCO, BCN) in PROTAC design?
this compound offers faster reaction kinetics (k₂ ~10³–10⁴ M⁻¹s⁻¹) compared to DBCO (k₂ ~1–10 M⁻¹s⁻¹) and BCN (k₂ ~10² M⁻¹s⁻¹). However, TCO is more prone to oxidation. For in vivo applications, BCN or DBCO may provide better stability despite slower rates. Evaluate trade-offs using degradation efficiency assays (e.g., Western blot for target protein levels) .
Q. What experimental controls are critical when troubleshooting low conjugation yields?
Include:
- Negative control : Omit this compound to assess background tetrazine binding.
- Competition assay : Add excess free TCO to confirm specificity.
- Degradation control : Pre-treat this compound with water (hydrolysis) to inactivate NHS ester. Analyze via SDS-PAGE or mass spectrometry to identify incomplete conjugation or hydrolysis .
Q. How can researchers adapt this compound for in vivo studies while minimizing off-target effects?
Use cleavable linkers (e.g., disulfide bonds) between TCO and PEG8 to enable intracellular release. Administer tetrazine probes systemically after TCO conjugation to limit pre-reaction. Monitor biodistribution via fluorescence imaging and quantify off-target conjugation in organs (e.g., liver, kidneys) using LC-MS .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
